molecular formula C13H14ClNO2S B3035191 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide CAS No. 303985-24-2

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide

Cat. No.: B3035191
CAS No.: 303985-24-2
M. Wt: 283.77 g/mol
InChI Key: KCWYEIGAXRZAQW-UHFFFAOYSA-N
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Description

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is a sulfoxide-containing organic compound characterized by a 4-chlorobenzyl group, a 3,5-dimethyl-4-isoxazolyl methyl substituent, and a central sulfoxide moiety. Sulfoxides are polar molecules with a chiral sulfur center, which often confers unique reactivity and biological activity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfinylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-9-13(10(2)17-15-9)8-18(16)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWYEIGAXRZAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu (I) or Ru (II) .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of readily available starting materials and efficient synthetic routes to ensure high yield and purity. The specific industrial methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation reactions and reducing agents for reduction reactions . Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfone derivatives, while reduction reactions may yield sulfide derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor in the synthesis of more complex organic molecules, particularly those involving isoxazole derivatives.
    • Its unique functional groups allow for various chemical reactions, including oxidation and nucleophilic substitution.
  • Chemical Reactions :
    • Oxidation : The sulfide group can be oxidized to form sulfoxides or sulfones, enhancing the compound's reactivity.
    • Substitution Reactions : The chlorobenzyl group can participate in nucleophilic substitutions, leading to diverse derivatives.

Biology

  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound exhibits potential antimicrobial activity against various pathogens. This is attributed to the presence of the isoxazole ring, which is known for its interaction with biological targets.
  • Anticancer Activity :
    • Research suggests that 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines.

Medicine

  • Therapeutic Applications :
    • The compound's biological activity positions it as a candidate for drug development. Its interactions with specific molecular targets may lead to therapeutic applications in treating infections and cancer.
  • Mechanism of Action :
    • While the exact mechanism remains under investigation, it is believed that the compound interacts with enzymes and receptors involved in critical cellular pathways.

Industry

  • Material Development :
    • In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique properties.
  • Agrochemicals :
    • The compound may also find applications in agrochemical formulations aimed at pest control or crop protection.

Case Studies

  • Anticancer Research :
    • A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells.
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound showed effectiveness against resistant bacterial strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide involves its interaction with specific molecular targets and pathways in biological systems . For example, it may inhibit certain enzymes or receptors, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include sulfoxides, isoxazole derivatives, and chlorobenzyl-containing compounds. Below is a comparative analysis based on functional groups and hypothetical properties:

Compound Key Functional Groups Polarity Chirality Potential Applications
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide Sulfoxide, Isoxazole, Chlorobenzyl High Yes Enzyme inhibition, Agrochemicals
Methyl sulfoxide (DMSO) Sulfoxide High No Solvent, Drug delivery
3,5-Dimethylisoxazole Isoxazole Moderate No Antibacterial agents
4-Chlorobenzyl chloride Chlorobenzyl Low No Intermediate in organic synthesis

Physicochemical Properties

  • Polarity and Solubility: The sulfoxide group increases polarity compared to thioethers (e.g., methyl sulfide), enhancing solubility in polar solvents like water or ethanol . However, the chlorobenzyl group may reduce aqueous solubility relative to DMSO.
  • Stability : Sulfoxides are generally more stable than sulfides but less stable than sulfones. The electron-withdrawing chlorine atom on the benzyl group could further stabilize the molecule against nucleophilic attack .

Biological Activity

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is a chemical compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will delve into the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The structure of this compound features a sulfoxide functional group attached to a chlorobenzyl moiety and a 3,5-dimethyl-4-isoxazole ring. This unique configuration contributes to its biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The isoxazole ring is known for its ability to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)
Compound AMDA-MB-23115.1
Compound BEKVX21.5
Compound CPC-328.7

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve enzyme inhibition or disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on Anticancer Properties : A study evaluated the effects of related compounds on human cancer cell lines and found significant reductions in cell viability at concentrations as low as 10 µM.
  • Antibacterial Screening : In another study, various synthesized derivatives were tested against common bacterial strains, demonstrating varying levels of effectiveness which correlated with structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide

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